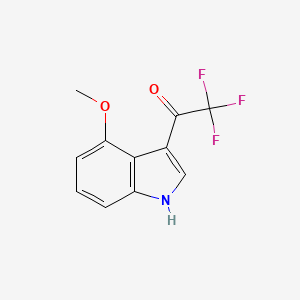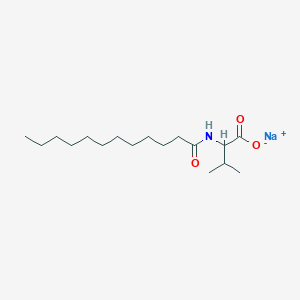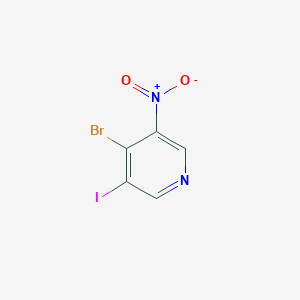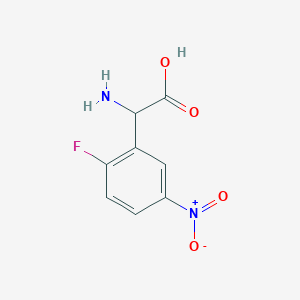
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate: is a complex organic compound characterized by the presence of trifluoroacetamido, methoxy, nitro, and pivalate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,2,2-trifluoroacetamide with appropriate reagents to introduce the trifluoroacetamido group. This is followed by the introduction of the methoxy and nitro groups through specific reactions, such as nitration and methylation. The final step involves the esterification of the phenolic compound with pivalic acid to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroacetamido and pivalate groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The methoxy and pivalate groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamido functionality.
5-Nitro-2-methoxybenzoic acid: Shares the nitro and methoxy groups but lacks the trifluoroacetamido and pivalate groups.
4-Nitrophenyl pivalate: Contains the nitro and pivalate groups but lacks the trifluoroacetamido and methoxy groups.
Uniqueness
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of stability, reactivity, and potential biological activity.
Propriétés
Numéro CAS |
660870-17-7 |
|---|---|
Formule moléculaire |
C14H15F3N2O6 |
Poids moléculaire |
364.27 g/mol |
Nom IUPAC |
[2-methoxy-4-nitro-5-[(2,2,2-trifluoroacetyl)amino]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H15F3N2O6/c1-13(2,3)12(21)25-10-5-7(18-11(20)14(15,16)17)8(19(22)23)6-9(10)24-4/h5-6H,1-4H3,(H,18,20) |
Clé InChI |
TXINDLGWFWVGSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)


![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)


